3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione
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Description
“3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione” is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.243 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.24 g/mol . For more detailed physical and chemical properties, you might need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Scientific Research Applications
Molecular Structure and Supramolecular Assemblies
The synthesis and X-ray solid-state structures of squaric acid derivatives, including a compound closely related to the specified chemical, have been studied to understand their supramolecular assemblies in the solid state. These assemblies are analyzed using high-level DFT calculations and Bader's theory of "atoms-in-molecules," highlighting the importance of ion-pair and H-bonding interactions, π–π stacking, and anion–π contacts of the cyclobutenedione rings for the formation of these assemblies (Prohens, et al., 2017).
Weak Intermolecular Interactions
Another study focuses on the weak intermolecular interactions in the solid state of tertiary squaramides, which include derivatives of 3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione. These interactions are crucial for understanding the solid-state architecture of such compounds, which includes electrostatically compressed dimers and remarkable solid-state structures resembling lipid bilayers (Prohens, et al., 2016).
Synthetic Applications
The synthesis of substituted cyclobutenediones from 3-ethenyl-4-methoxy-cyclobutene-1,2-dione, a process relevant for generating a variety of substituted cyclobutenediones, demonstrates the versatility of squaric acid derivatives as starting materials for synthesizing a range of other ring systems. This highlights the synthetic utility of such compounds in organic synthesis (Xu, et al., 1991).
Novel Methodologies in Organic Synthesis
A novel method for the regio-controlled synthesis of highly substituted cyclobutenones starting from squaric acid is described, showcasing the synthetic potential of squaric acid derivatives in organic chemistry. This method involves reactions with allylsilanes and subsequent transformations, demonstrating the compound's role in constructing complex organic molecules (Yamamoto, et al., 1996).
Properties
IUPAC Name |
3-ethoxy-4-[2-(1H-imidazol-5-yl)ethylamino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11-8(9(15)10(11)16)13-4-3-7-5-12-6-14-7/h5-6,13H,2-4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDLCHAEQPZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCC2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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